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An In-depth Examination of the Core Component of the Human Immunodeficiency Virus Type 1

This technical guide provides a comprehensive overview of the structural biology of the Human
Immunodeficiency Virus Type 1 (HIV-1) capsid protein (CA). It is intended for researchers,
scientists, and drug development professionals engaged in the study of HIV-1 and the
development of novel antiretroviral therapies. This document details the hierarchical structure
of the capsid, its critical roles throughout the viral lifecycle, its complex interactions with host
cell machinery, and its emergence as a key therapeutic target.

Introduction: The Central Role of the HIV-1 Capsid

The HIV-1 capsid is a conical protein shell that encases the viral genome and essential
enzymes, forming the viral core. Far from being a passive container, the capsid is a dynamic
and multifunctional machine critical for multiple stages of the viral life cycle.[1][2] Following viral
entry into a host cell, the capsid protects its contents from cellular defense mechanisms,
facilitates reverse transcription, and orchestrates the trafficking of the viral pre-integration
complex (PIC) towards and into the nucleus.[1][3] Its precisely timed disassembly, a process
known as uncoating, is crucial for the successful integration of the viral DNA into the host
genome.[4] Given its central role, the capsid has become a high-priority target for a new class
of antiretroviral drugs.

The Architecture of the HIV-1 Capsid
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The intricate structure of the HIV-1 capsid is built upon a hierarchical assembly of a single
protein, the capsid protein (CA). This assembly process begins with the cleavage of the Gag
polyprotein precursor and culminates in the formation of a distinctive fullerene cone.

The CA Monomer: The Fundamental Building Block

The basic component of the capsid is the 25.6 kDa CA monomer, a highly conserved protein
composed of two distinct alpha-helical domains connected by a flexible linker.[5][6]

e N-Terminal Domain (NTD): Comprising residues 1-145, the NTD consists of seven a-helices
and a crucial -hairpin.[5] This domain is primarily responsible for forming the stable
hexameric and pentameric rings that constitute the flat lattice of the capsid.[7] The NTD also
contains the binding site for the host protein Cyclophilin A (CypA).[5]

e C-Terminal Domain (CTD): Encompassing residues 150-231, the CTD is made up of four a-
helices.[5] The primary function of the CTD is to form homodimers that connect adjacent
hexamers, mediating the curvature of the capsid shell.[3]
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Fig. 1: Hierarchical structure of the CA monomer from the Gag polyprotein.

CA Oligomerization: Hexamers and Pentamers
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CA monomers assemble into two critical oligomeric forms: hexamers and pentamers. The
mature capsid is predominantly a hexagonal lattice composed of approximately 250 CA
hexamers.[1][9] These hexamers form a stable, planar surface. To achieve the necessary
curvature and closure of the conical structure, precisely 12 CA pentamers are incorporated into
the lattice, typically seven at the wide end and five at the narrow end.[9][10] This arrangement
follows the principles of fullerene geometry.[10]

The Mature Capsid: A Fullerene Cone

The final assembled structure is a cone-shaped shell, or “fullerene cone," approximately 110-
120 nm in length and 50-60 nm in diameter at its widest point.[9][11][12] This cone encloses
the viral ribonucleoprotein complex, which includes two copies of the viral RNA genome and
the enzymes reverse transcriptase (RT) and integrase (IN).[1] The surface of the capsid lattice
features pores that are selectively permeable, allowing the influx of nucleotides required for
reverse transcription while shielding the viral contents from cytosolic sensors and restriction
factors.[13]

Capsid Function in the HIV-1 Lifecycle

The capsid plays a pivotal and dynamic role from the moment of cell entry until the integration
of the viral genome.
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Fig. 2: Workflow of the HIV-1 capsid's role in the early stages of infection.
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o Cytoplasmic Trafficking: After fusion with the host cell membrane, the capsid core is released
into the cytoplasm. It then hijacks the host cell's cytoskeleton, particularly the microtubule
network, to travel towards the nucleus.[3] This process involves interactions with motor
proteins and their adaptors.[3]

e Nuclear Import: The intact HIV-1 capsid, despite its size, is transported through the nuclear
pore complex (NPC).[9] This remarkable feat is mediated by direct interactions between the
CA protein lattice and specific nucleoporins (NUPs), such as NUP153 and NUP358.[1][14]

e Uncoating: Uncoating, the disassembly of the capsid, is a finely tuned process that is thought
to occur at or within the nuclear pore, or even inside the nucleoplasm.[11][15] Premature
uncoating in the cytoplasm leads to the degradation of the viral genome, while delayed
uncoating can prevent successful integration. The process appears to be a multistep event,
beginning with the formation of defects in the capsid lattice followed by a more global
disassembly.[15][16] Reverse transcription itself may contribute to capsid destabilization.[4]

Interactions with Host Cellular Factors

The capsid's journey through the cell is a complex interplay of interactions with a multitude of
host proteins, which can either aid or inhibit infection.

Pro-viral Host Factors

Several cellular proteins are co-opted by HIV-1 to facilitate its replication cycle.

o Cleavage and Polyadenylation Specificity Factor 6 (CPSF6): This nuclear protein binds
directly to a hydrophobic pocket formed at the interface of two CA monomers within the
hexameric lattice.[17] This interaction is crucial for nuclear import and for guiding the pre-
integration complex to transcriptionally active regions of chromatin for integration.[17][18]

e Nucleoporin 153 (NUP153): A key component of the nuclear pore's nuclear basket, NUP153
interacts with the incoming capsid via its C-terminal domain, playing a vital role in docking
the capsid at the NPC and facilitating its translocation into the nucleus.[1][19]

e Cyclophilin A (CypA): This cellular enzyme is incorporated into HIV-1 virions and binds to a
specific loop on the CA NTD.[20] CypA's role is complex; it can regulate capsid stability and
shield the capsid from recognition by certain host restriction factors.[20][21]
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Restriction Factors

Host cells have evolved antiviral proteins that target the HIV-1 capsid to block infection.

o TRIM5a (Tripartite Motif-Containing Protein 5a): This protein acts as a pattern recognition
receptor that identifies the assembled CA lattice.[6][22] In many non-human primates,
TRIM5a potently restricts HIV-1 by binding to the capsid surface, promoting premature
uncoating and triggering an innate immune response.[6][23] Human TRIM5a has only a
weak effect on HIV-1, a key factor that allowed the virus to cross the species barrier.[1]
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Fig. 3: Key host factor interactions with the HIV-1 capsid lattice.

The Capsid as a Therapeutic Target

The essential and multifunctional nature of the CA protein makes it an attractive target for
antiretroviral therapy. Unlike traditional enzyme inhibitors, capsid-targeting drugs can interfere
with multiple steps of the viral lifecycle, including assembly, trafficking, and uncoating.

Small-molecule inhibitors have been developed that bind to specific pockets on the CA protein.
[19] One prominent example is Lenacapavir (GS-6207), a first-in-class, long-acting capsid
inhibitor.[3] Lenacapavir binds to the same hydrophobic pocket at the NTD-CTD interface that
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is used by host factors like CPSF6.[17] By doing so, it disrupts capsid stability and interferes
with both capsid assembly during virion maturation and the events following infection, such as
nuclear import.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters of the HIV-1 capsid and its
interactions.

Table 1: Stoichiometry and Dimensions of the HIV-1 Capsid

Parameter Value Reference(s)

CA Monomers per Mature

) ~1,200 - 1,500 [2][9][16][24]
Capsid
CA Hexamers per Capsid ~250 [1119]
CA Pentamers per Capsid 12 (fixed) [1]
Gag Proteins per Immature
- ~2,500 - 5,000 [7][20][24]
Virion
Mature Capsid Length ~110 - 120 nm [O1[11][12]
Mature Capsid Width (broad
~50 - 60 nm [O][11][12]
end)
Nuclear Pore Complex (NPC) ] ] N
~60 nm (in native conditions) [12]

Diameter

Table 2: Binding Affinities of Host Factors to HIV-1 CA
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Interacting Dissociation

CA Form Method Reference(s)
Partner Constant (Kd)
CPSF6313-327
_ CANTD ITC 362 - 730 uM [15][25]

peptide
CPSF6 peptide CA Hexamer FP 83 uM [5]
NUP153 C-
terminal CA Hexamer Varies ~50 - 500 uM [18]
fragment

Weak affinity to
rhTRIM5a hexamers;
(PRY/SPRY CA Assemblies Various requires [1][16]
domain) assembled lattice

for avid binding

(Note: ITC = Isothermal Titration Calorimetry; FP = Fluorescence Polarization. Binding affinities
can vary significantly based on the experimental technique and the specific protein constructs
used.)

Key Experimental Protocols

The structural and functional understanding of the HIV-1 capsid has been advanced by several
key experimental techniques. Detailed methodologies are outlined below.

Cryo-Electron Microscopy (Cryo-EM) of CA Assemblies

Cryo-EM is a powerful technique for determining the structure of large macromolecular
assemblies like the HIV-1 capsid in a near-native state.

Methodology:
» Protein Expression and Purification:

o Recombinant HIV-1 CA protein is typically overexpressed in E. coli.
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o Purification is achieved through a series of chromatography steps (e.g., ion exchange,
size exclusion) or via a function-based method that exploits the protein's ability to
polymerize and depolymerize.[26]

In Vitro Assembly:

o Purified CA protein is induced to assemble into tubular or conical structures. This is often
achieved by incubating the protein (e.g., at 2 mg/ml) in a high-salt assembly buffer (e.g., 1
M NaCl, 50 mM Tris-HCI, pH 8.0) at 37°C for 1 hour.[27]

Specimen Preparation (Vitrification):

o Asmall volume (3-4 L) of the CA assembly solution is applied to a glow-discharged EM
grid (e.g., a holey carbon grid).

o To manage the high salt concentration which can interfere with imaging, a rapid dilution
and back-side blotting method may be used to transiently reduce the salt just before
freezing.

o The grid is blotted to create a thin film and then rapidly plunged into liquid ethane, which
vitrifies the sample, preserving its hydrated, native structure.

Data Collection:
o The vitrified grid is transferred to a cryo-electron microscope.

o Images are collected at liquid nitrogen temperature under low-dose conditions to minimize
radiation damage. Data is typically recorded on a direct electron detector.

Image Processing and 3D Reconstruction:

[e]

For helical assemblies (tubes), a method like Iterative Helical Real-Space Reconstruction
(IHRSR) is used.

[e]

Micrographs are corrected for motion.

o

Helical segments are selected from the images.
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o A 3D density map is generated by aligning and averaging thousands of these segments,
applying helical symmetry.

o The final map can be used for molecular docking of atomic models of the CA domains to
build a pseudo-atomic model of the assembly.[27]

X-ray Crystallography of CA Hexamers

X-ray crystallography provides atomic-resolution details of the CA protein and its oligomeric
states.

Methodology:
» Protein Engineering and Preparation:

o To obtain stable, soluble hexamers suitable for crystallization, CA proteins are often
engineered with intermolecular disulfide crosslinks at the NTD-NTD interface.[28]

o The engineered protein is expressed and purified to high homogeneity.
o Crystallization:

o The purified, concentrated protein is screened against a wide range of crystallization
conditions (buffers, precipitants, additives) using techniques like sitting-drop or hanging-
drop vapor diffusion.

o Once initial crystals are obtained, conditions are optimized to produce large, well-
diffracting single crystals.

» Data Collection:
o Crystals are cryo-protected and flash-cooled in liquid nitrogen.

o X-ray diffraction data are collected at a synchrotron beamline. The crystal is rotated in the
X-ray beam, and a series of diffraction images are recorded.[29]

e Structure Determination and Refinement:
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o The diffraction images are processed to determine the unit cell dimensions, space group,
and reflection intensities.

o The phase problem is solved using methods like molecular replacement, using a
previously known structure of a CA domain as a search model.

o An initial atomic model is built into the resulting electron density map.

o The model is iteratively refined against the experimental data to improve its fit and
geometry, resulting in a final, high-resolution atomic structure.[30]

Nuclear Magnetic Resonance (NMR) Spectroscopy of CA

NMR spectroscopy is used to study the structure and dynamics of the CA protein in solution,
providing insights into its flexibility and interactions.

Methodology:
 |sotope Labeling and Sample Preparation:

o For structural studies of the ~26 kDa CA protein, uniform isotopic labeling (with 13C and
15N) is required. This is achieved by expressing the protein in E. coli grown in minimal
media containing 15N-ammonium chloride and 13C-glucose as the sole nitrogen and
carbon sources.

o To study dynamics or larger complexes, perdeuteration (2H labeling) may also be
employed.

o The purified protein is concentrated to 0.3-0.5 mM in a suitable NMR buffer (e.g., 25 mM
sodium acetate, pH 5.5, 25 mM NacCl) in H20 with 10% D20.[22][31] The sample must
remain stable for the duration of the experiments (often a week or more).[22]

o Data Acquisition:

o A series of multidimensional NMR experiments are performed on a high-field NMR
spectrometer.
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o For resonance assignment, experiments like HNCA, HNCACB, CBCA(CO)NH are used to
link backbone atom frequencies for each residue.

o Structural restraints are obtained from Nuclear Overhauser Effect (NOE) experiments
(e.g., 15N-edited NOESY-HSQC), which provide through-space distance information
between protons.

¢ Resonance Assignment and Structure Calculation:

o The collected spectra are processed, and the individual resonance signals are assigned to
specific atoms in the protein sequence.[21]

o The list of NOE-derived distance restraints, along with other experimental data like
residual dipolar couplings (RDCs), are used as input for structure calculation programs
(e.g., Xplor-NIH).

o These programs use simulated annealing protocols to calculate an ensemble of structures
that are consistent with the experimental data, yielding a high-resolution model of the
protein in solution.[21]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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